1-Ethynylcyclohexene

Physical organic chemistry Property prediction Procurement specification

The conjugated enyne motif of 1-ethynylcyclohexene uniquely enables [4+2] cycloadditions, stereoselective alkynylation of aliphatic ketones, and optoelectronic polymer synthesis-reactivity not accessible with non-conjugated alkynes. • Radical hydrostannation/[4+2] cycloaddition/Stille: bicyclic products in 48-85% yield. • Asymmetric alkynylation: up to 89% ee (aliphatic ketones) with chiral Cu catalysis. • Rh polymerization: soluble polyacetylenes, λmax 380 nm. • Stabilized with ≤0.2% BHT; store at 2-8°C.

Molecular Formula C8H10
Molecular Weight 106.16 g/mol
CAS No. 931-49-7
Cat. No. B1205888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethynylcyclohexene
CAS931-49-7
Synonyms1-ethynylcyclohexene
Molecular FormulaC8H10
Molecular Weight106.16 g/mol
Structural Identifiers
SMILESC#CC1=CCCCC1
InChIInChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h1,6H,3-5,7H2
InChIKeyDKFHWNGVMWFBJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethynylcyclohexene Technical Baseline


1-Ethynylcyclohexene (C₈H₁₀, MW 106.16 g/mol) is a terminal acetylene featuring an ethynyl group conjugated to a cyclohexene ring . This structure confers a density of 0.903 g/mL at 25°C, a boiling point of 148–151°C, and a refractive index (n20/D) of 1.496 . Unlike its fully saturated analog 1-ethynylcyclohexane (CAS 931-48-6), the presence of the endocyclic double bond creates a conjugated enyne system that enables unique reactivity profiles, particularly in cycloaddition, polymerization, and asymmetric alkynylation [1]. The compound is commercially available with BHT as a stabilizer (≤0.2%) to prevent thermal polymerization during storage .

1-Ethynylcyclohexene: Substitution Limitations


The assumption that terminal acetylenes are functionally interchangeable is contradicted by multiple lines of empirical evidence. 1-Ethynylcyclohexene contains a conjugated enyne motif—an ethynyl group directly attached to an sp²-hybridized cyclohexenyl carbon—that fundamentally alters its reactivity compared to aryl alkynes (e.g., phenylacetylene), saturated cycloalkyl alkynes (e.g., 1-ethynylcyclohexane), and smaller-ring analogs (e.g., 1-ethynylcyclopentene) [1]. This conjugation: (1) modulates the electronic environment of the triple bond, affecting reaction kinetics and regioselectivity; (2) creates a diene-like scaffold for [4+2] cycloadditions unavailable to non-conjugated alkynes [2]; (3) yields polymers with distinct optical properties due to extended conjugation [3]; and (4) alters catalyst compatibility in cross-coupling reactions [4]. Generic substitution without accounting for these structural determinants leads to divergent outcomes in yield, selectivity, and product utility.

1-Ethynylcyclohexene: Differentiation Evidence


Physical Properties vs. Saturated Analog

1-Ethynylcyclohexene exhibits markedly different physical properties compared to its fully saturated analog, 1-ethynylcyclohexane (cyclohexylacetylene). The presence of the endocyclic double bond increases both density and boiling point, affecting purification requirements and handling protocols. These differences are not predicted by simple molecular weight comparisons (MW differs by only 2 Da), underscoring the need for structure-specific procurement .

Physical organic chemistry Property prediction Procurement specification

Hydrogenation Selectivity: Enyne vs. Phenylacetylene

In hydrogenation over polymer-bound Pd(II) catalysts, 1-ethynylcyclohexene (cyclohexenylacetylene) exhibits reduced olefin selectivity compared to phenylacetylene. This divergent behavior is attributed to the conjugated nature of the enyne system, which alters the geometry-determining step of palladium hydride addition to the triple bond [1].

Heterogeneous catalysis Selective hydrogenation Alkyne semi-hydrogenation

Diels–Alder Reactivity via Dienyl-Stannane

1-Ethynylcyclohexene undergoes radical hydrostannation with trineophyltin hydride to quantitatively yield (Z,E)-1-(2-trineophylstannylvinyl)cyclohexene, a conjugated dienyl-stannane. This intermediate engages in [4+2] Diels–Alder cycloadditions with activated dienophiles to afford substituted bicyclic products with defined stereochemistry and an allylic trialkylstannyl group. Subsequent Stille coupling enables aryl-substituted bicyclic compounds in 48–85% yields [1]. This tandem hydrostannation–cycloaddition sequence is inaccessible to non-conjugated alkynes such as 1-ethynylcyclohexane or phenylacetylene, which lack the requisite diene scaffold.

Cycloaddition Organotin chemistry Bicyclic synthesis Stereoselective synthesis

Sonogashira Coupling Catalyst Compatibility

In Sonogashira cross-coupling with aryl chlorides catalyzed by a tetraphosphine–palladium system, 1-ethynylcyclohexene (ethynylcyclohexene) is tolerated alongside phenylacetylene, dec-1-yne, and alk-1-ynols [1]. However, separate continuous-flow catalyst screening reveals that with polymer-bound catalysts, both phenylacetylene and ethynylcyclohexene exhibit relatively low conversion and selectivity when coupled with 4-bromo-anisole compared to other alkyne–aryl halide pairings [2]. This shared limitation contrasts with more reactive alkynes and highlights that catalyst selection must account for alkyne structure.

Cross-coupling Palladium catalysis C–C bond formation Aryl chloride coupling

Asymmetric Alkynylation: Ketone Addition and Substrate Scope

1-Ethynylcyclohexene participates in enantioselective addition to ketones with high efficiency. Using a chiral C2-camphorsulfonamide ligand with Cu(OTf)₂, aromatic, heteroaromatic, and aliphatic ketones undergo alkynylation at room temperature with up to 89% ee [1] [2]. A chiral Schiff base–zinc complex achieves up to 83% ee and up to 88% isolated yield for aromatic and heteroaromatic ketones [3]. Notably, this methodology expands substrate scope to include aliphatic ketones, a class not typically employed in analogous phenylacetylene additions [1].

Asymmetric catalysis Alkynylation Chiral ligand Enantioselective synthesis

Polymerization: Conjugated Polymer Optical Properties

Coordination polymerization of 1-ethynylcyclohexene using [Rh(norbornadiene)Cl]₂/triethylamine yields a well-defined polyacetylene derivative bearing conjugated double-bond moieties in the backbone. The polymer exhibits a UV–vis absorption maximum at 380 nm with an absorption cutoff at 500 nm [1]. Alternative polymerization with WCl₆–EtAlCl₂ also produces a conjugated polymer with a cyclohexenyl substituent, soluble in aromatic and halogenated solvents [2]. In contrast, polymers derived from non-conjugated alkynes such as 1-ethynylcyclohexane lack the extended conjugation conferred by the enyne repeat unit, resulting in different optical and electronic properties [1].

Conjugated polymers Polyacetylene derivatives Coordination polymerization Optoelectronic materials

1-Ethynylcyclohexene: Application Scenarios


Bicyclic Synthesis via Hydrostannation–Diels–Alder

Employ 1-ethynylcyclohexene as a conjugated enyne building block to access substituted bicyclic compounds with defined stereochemistry. Radical hydrostannation with trineophyltin hydride proceeds quantitatively to a conjugated dienyl-stannane, which undergoes [4+2] cycloaddition with activated dienophiles. Subsequent Stille cross-coupling yields aryl-substituted bicyclic products in 48–85% yield [1]. This three-step, one-pot sequence is unique to the conjugated enyne motif and cannot be executed with non-conjugated terminal alkynes such as 1-ethynylcyclohexane or phenylacetylene.

Enantioselective Alkynylation of Aliphatic Ketones

Use 1-ethynylcyclohexene in asymmetric addition to aliphatic ketones—a substrate class not reliably accessible with phenylacetylene under comparable conditions. Chiral C2-camphorsulfonamide/Cu(OTf)₂ catalysis achieves up to 89% ee at room temperature, while chiral Schiff base/Zn catalysis delivers up to 83% ee with 88% isolated yield for aromatic and heteroaromatic ketones [1] [2]. This expands the scope of stereoselective alkynylation beyond aromatic ketone substrates.

Conjugated Polyacetylene Synthesis

Polymerize 1-ethynylcyclohexene using Rh or W/Mo catalysts to produce soluble polyacetylene derivatives bearing conjugated cyclohexenyl side chains. Rh-catalyzed polymers exhibit a UV–vis absorption maximum at 380 nm with a 500 nm cutoff, a specific optical signature useful for optoelectronic or sensing applications [1]. W/Mo-catalyzed polymers are light-brown powders soluble in chlorobenzene, benzene, chloroform, and carbon tetrachloride, facilitating solution processing [2]. Polymers derived from saturated alkynes lack this extended backbone conjugation.

Sonogashira Coupling with Aryl Chlorides

Incorporate 1-ethynylcyclohexene into Sonogashira couplings with aryl chlorides using a tetraphosphine–palladium catalyst system [1]. This protocol tolerates the conjugated enyne structure. However, continuous-flow catalyst screening indicates that heterogeneous polymer-bound catalysts may yield low conversion with aryl bromides; researchers should prioritize homogeneous catalyst systems when reactivity is paramount [2].

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